molecular formula C11H14ClNO B13954298 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one CAS No. 91131-21-4

2-Chloro-2-(ethylamino)-1-phenylpropan-1-one

Cat. No.: B13954298
CAS No.: 91131-21-4
M. Wt: 211.69 g/mol
InChI Key: WHPCKEBJVPJZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2-(ethylamino)-1-phenylpropan-1-one is an organic compound that belongs to the class of substituted phenylpropanones This compound is characterized by the presence of a chloro group, an ethylamino group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one typically involves the reaction of 2-chloro-1-phenylpropan-1-one with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2-Chloro-1-phenylpropan-1-one} + \text{Ethylamine} \rightarrow \text{this compound} ]

The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-(ethylamino)-1-phenylpropan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of phenylpropanone derivatives or carboxylic acids.

    Reduction: Formation of phenylpropanol derivatives.

Scientific Research Applications

2-Chloro-2-(ethylamino)-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-2-(ethylamino)-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-Chloro-2-(ethylamino)-1-phenylpropan-1-one can be compared with other similar compounds such as:

    2-Chloro-1-phenylpropan-1-one: Lacks the ethylamino group, making it less reactive in certain nucleophilic substitution reactions.

    2-Amino-2-phenylpropan-1-one:

    2-Chloro-2-(methylamino)-1-phenylpropan-1-one: Similar structure but with a methylamino group instead of an ethylamino group, leading to differences in chemical properties and reactivity.

Properties

CAS No.

91131-21-4

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-chloro-2-(ethylamino)-1-phenylpropan-1-one

InChI

InChI=1S/C11H14ClNO/c1-3-13-11(2,12)10(14)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3

InChI Key

WHPCKEBJVPJZAB-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.